molecular formula C10H9N3 B8489608 3-Cyanomethyl-1H-indol-1-amine

3-Cyanomethyl-1H-indol-1-amine

Cat. No. B8489608
M. Wt: 171.20 g/mol
InChI Key: HHABYUFFGOEFCF-UHFFFAOYSA-N
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Patent
US04970218

Procedure details

To a cold solution of 3-cyanomethyl-1H-indole (25 g) in 200 ml dimethylformamide (DMF), was added milled KOH (48 g) portionwise maintaining the temperature at 0° to 5° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)#[N:2].[OH-].[K+].C[N:16](C)C=O>>[C:1]([CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([NH2:16])[CH:5]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)CC1=CNC2=CC=CC=C12
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
portionwise maintaining the temperature at 0° to 5° C.

Outcomes

Product
Name
Type
Smiles
C(#N)CC1=CN(C2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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